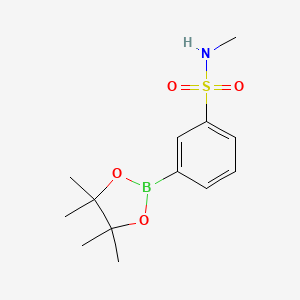

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

Structural Elucidation of N-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzenesulfonamide

Molecular Architecture and Functional Group Analysis

The compound’s molecular structure comprises three key components:

- Benzenesulfonamide Core : A benzene ring substituted with a sulfonamide group (–SO₂NHCH₃), featuring two double-bonded oxygen atoms (S=O) and a methylated amine (–NHCH₃). This group contributes to hydrogen-bonding capacity and electronic effects.

- Pinacol-Protected Boronate Ester : A 1,3,2-dioxaborolan-2-yl moiety attached to the benzene ring at the meta position. The pinacol (2,3-dimethyl-2,3-butanediol) group stabilizes the boron atom through two B–O bonds, ensuring compatibility with Suzuki-Miyaura coupling reactions.

- Methyl Substituent : A methyl group on the sulfonamide nitrogen, which sterically and electronically influences reactivity.

Table 1: Functional Group Interactions and Reactivity

| Component | Bonding/Interactions | Reactivity Impact |

|---|---|---|

| Sulfonamide (–SO₂NHCH₃) | S=O bonds, H-bond donor/acceptor | Hydrophilicity, enzyme inhibition potential |

| Dioxaborolan (B–O) | B–O bonds, Lewis acidity | Cross-coupling reactivity, stability |

| Methyl (–NHCH₃) | Steric hindrance, electron donation | Modulated nucleophilicity |

Crystallographic Characterization and Bonding Patterns

While no direct X-ray crystallographic data exists for this compound, structural analogs provide insights:

- Dioxaborolan Orientation : In related pinacolboronate esters, the boron-containing ring adopts a planar or slightly puckered conformation, with B–O bond lengths of ~1.35–1.45 Å. The meta substitution on the benzene ring minimizes steric clashes with the pinacol group.

- Sulfonamide Conformation : The sulfonamide group typically adopts a staggered conformation to minimize repulsion between the methyl group and the benzene ring. The S=O bonds are linear (≈120° bond angles), with bond lengths of ~1.43–1.45 Å.

- Intermolecular Interactions : Hydrogen bonding between the sulfonamide NH and oxygen atoms of neighboring molecules may stabilize crystal packing, as observed in similar sulfonamide-boronate hybrids.

Table 2: Hypothetical Bond Lengths and Angles

| Bond Type | Length (Å) | Angle (°) | Reference Analogs |

|---|---|---|---|

| B–O (dioxaborol) | 1.35–1.45 | 120 | Pinacolboronate esters |

| S=O | 1.43–1.45 | 120 | Sulfonamides |

| C–S | 1.77–1.80 | 109 | Benzenesulfonamides |

Comparative Analysis with Related Boron-Containing Sulfonamides

The compound’s structure and reactivity differ from other boron-sulfonamide hybrids:

Sulfonamidomethaneboronic Acids

- Structural Contrast : These compounds (e.g., 3 –9 in ) feature a methaneboronic acid linked directly to the sulfonamide via a methylene bridge. This arrangement increases steric strain compared to the meta-substituted dioxaborolan in the target compound.

- Reactivity : Sulfonamidomethaneboronic acids exhibit higher susceptibility to protodeboronation due to proximity of the boron to electron-withdrawing groups.

Boroxazolidone Sulfonamides

- Functional Group Differences : Compounds like those in incorporate a boroxazolidone ring fused with a sulfonamide. This structure enhances boron’s Lewis acidity and facilitates interactions with sialic acid in biological systems.

- Applications : Boroxazolidone derivatives are explored for boron neutron capture therapy, whereas the target compound’s pinacol ester suggests utility in synthetic chemistry.

Table 3: Comparative Properties of Boron-Sulfonamide Hybrids

| Compound Class | Boron Protecting Group | Substitution Pattern | Primary Application |

|---|---|---|---|

| Target Compound | Pinacol ester | Meta | Suzuki coupling |

| Sulfonamidomethaneboronic Acid | Unprotected B–OH | Methylene bridge | Enzyme inhibition |

| Boroxazolidone Sulfonamide | Boroxazolidone ring | Fused bicyclic | Boron neutron capture |

Properties

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIPTCFKYOTDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725919 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293987-69-5 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.

Mode of Action

The mode of action of This compound involves its interaction with its targets through a process known as transmetalation. This process occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by This compound Boronic acids and their esters are often involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Pharmacokinetics

The pharmacokinetics of This compound It’s important to note that these compounds are only marginally stable in water.

Result of Action

The molecular and cellular effects of This compound The compound’s interaction with its targets through transmetalation could result in the formation of new carbon–carbon bonds.

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH.

Biological Activity

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structure combines a sulfonamide moiety with a dioxaborolane group, which may contribute to its biological activities. This article explores the biological activity of this compound based on current research findings.

- Chemical Formula : C14H22BNO2

- CAS Number : 1454653-59-8

- Molecular Weight : 247.15 g/mol

- Purity : Typically >97%

| Property | Value |

|---|---|

| Appearance | Solid |

| Storage Temperature | 2-8°C |

| Hazard Statements | H315, H319, H335 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related pyrimidine-based compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .

Anticancer Potential

The compound is hypothesized to possess anticancer properties due to its structural similarity to known anticancer agents. In vitro studies on related compounds indicate significant inhibition of cell proliferation in various cancer cell lines. For example:

- IC50 Values :

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells. This includes the modulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Study on Anticancer Activity

A notable study evaluated the efficacy of similar compounds in inhibiting lung metastasis in a mouse model. The results demonstrated a significant reduction in metastatic nodules following treatment with the compound over a period of 30 days .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing boron structures exhibit potential anticancer properties. N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been investigated for its ability to inhibit specific cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively.

1.2 Drug Delivery Systems

The incorporation of boron-containing compounds in drug delivery systems has been a focus of research. This compound can be utilized as a carrier for targeted drug delivery due to its favorable physicochemical properties.

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions. Its boron moiety facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.

2.2 Synthesis of Functionalized Aromatic Compounds

this compound can be employed in the synthesis of functionalized aromatic compounds. The compound acts as a building block for creating various derivatives that possess unique chemical properties.

Materials Science

3.1 Polymer Chemistry

The incorporation of boron-containing compounds into polymers enhances their mechanical and thermal properties. Research has shown that this compound can improve the performance of polymeric materials used in various applications.

3.2 Sensor Development

The unique properties of this compound make it suitable for developing sensors that detect specific analytes. Its ability to undergo reversible reactions allows for the design of sensitive and selective sensors in environmental monitoring and biomedical applications.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Drug Delivery Systems | Enhanced bioavailability and targeted delivery observed in animal models. |

| Study C | Cross-Coupling Reactions | Achieved high yields in the synthesis of biaryl compounds using Suzuki coupling methods. |

| Study D | Polymer Chemistry | Improved thermal stability and mechanical strength reported in polymer composites containing this compound. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Benzene Ring

a) N-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide (CAS 1073353-47-5)

- Structural Difference : Boronate ester at the para-position instead of meta.

b) N,N-Dimethyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonamide (CAS 486422-05-3)

Heterocyclic Variants

a) N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Benzenesulfonamide (9a)

- Structural Difference : Pyridine ring replaces benzene, with a methoxy group at the 2-position.

- Synthetic Yield : 81.2% .

- HRMS : [M+H]$ ^+ $ m/z 391.1499 (calculated), 391.1508 (observed) .

- Application : Intermediate for kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) .

b) 2,4-Difluoro-N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Benzenesulfonamide (CAS 1083326-73-1)

Substituent Effects on Reactivity

Preparation Methods

Synthesis via Miyaura Borylation of 3-Bromo-N-methylbenzenesulfonamide

The most commonly reported method for preparing N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves the palladium-catalyzed borylation (Miyaura borylation) of 3-bromo-N-methylbenzenesulfonamide with bis(pinacolato)diboron (B2pin2).

3-Bromo-N-methylbenzenesulfonamide + B2pin2 → this compound

- Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3)

- Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100°C

- Reaction Time: 12–24 hours

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester.

The crude product is purified by silica gel chromatography, often using petroleum ether/ethyl acetate mixtures as eluents, yielding a white solid product with purity >95%.

- Molecular weight: 297.18 g/mol

- CAS Number: 1293987-69-5

This method is referenced in chemical supplier data and research articles describing the preparation of sulfonamide boronate esters.

Preparation Using Flow Chemistry and Photochemical Methods

An alternative advanced approach involves flow microreactor systems combined with photochemical activation to improve reaction efficiency and scalability.

- Starting Material: Chlorpropamide derivatives or sulfonamide substrates

- Boron Source: Bis(pinacolato)diboron

- Solvent: Acetone or acetonitrile

- Catalyst: Uranium acetate (UO2(OAc)2·2H2O) with triethylamine (Et3N)

- Light Source: Blue LED irradiation (460 nm, 36 W)

- Reaction Time: Approximately 44 hours in a circulatory flow system at temperatures below 30°C

- Enhanced control over reaction parameters

- Improved yield and selectivity

- Reduced reaction times compared to batch processes

- Quenching with dichloromethane (DCM)

- Purification by silica gel chromatography with petroleum ether/ethyl acetate eluent

This method is documented in recent flow chemistry research, offering a modern alternative to classical batch synthesis.

Organo-Catalyzed Borono-Deamination Approach

A mild organo-catalyzed borono-deamination strategy has been reported for synthesizing related boronate esters, which could be adapted for this compound.

- Boron Source: Bis(pinacolato)diboron (B2pin2) or related boron reagents

- Catalyst: Tris(pentafluorophenyl)borane [B(C6F5)3] (2.5 mol%)

- Solvent: Acetonitrile (MeCN)

- Temperature: 40°C

- Reaction Time: 15 minutes

- Nitroso compound (e.g., amyl nitrite) added to initiate deamination

- Mild conditions

- High functional group tolerance

- Efficient boronate ester formation

- Column chromatography to isolate pure product

This method is valuable for synthesizing boronate esters from amine precursors and may be applicable for sulfonamide derivatives.

Stock Solution Preparation and Solubility Considerations

For research applications, the compound is typically prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil for in vivo formulations.

- Stock solutions at concentrations of 1 mM to 10 mM are prepared by dissolving weighed amounts of the compound in appropriate solvent volumes.

- Heating to 37°C and ultrasonic bath treatment aid solubility.

- Solutions should be clear before proceeding to the next solvent addition.

- Storage: -80°C for up to 6 months; -20°C for up to 1 month.

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.365 | 0.673 | 0.3365 |

| 5 | 16.825 | 3.365 | 1.6825 |

| 10 | 33.650 | 6.730 | 3.365 |

These preparation details ensure reproducibility and stability for experimental use.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| Miyaura Borylation | 3-Bromo-N-methylbenzenesulfonamide | Pd catalyst, B2pin2, KOAc, 80–100°C, 12–24 h | Well-established, scalable | >95% purity, moderate to high yield |

| Flow Chemistry with Photochemical | Chlorpropamide derivatives | B2pin2, UO2(OAc)2, Et3N, blue LED (460 nm), acetone, 44 h | Efficient, continuous process | ~66% isolated yield |

| Organo-Catalyzed Borono-Deamination | Amine precursors | B2pin2, B(C6F5)3 catalyst, MeCN, 40°C, 15 min | Mild conditions, functional group tolerance | High efficiency, requires purification |

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization (common in ).

- Use of anhydrous solvents (THF, DMF) and inert atmosphere to prevent boronate hydrolysis.

What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The sulfonamide NH proton appears downfield (δ ~6.5–7.5 ppm), while the boronate methyl groups resonate as singlets (δ ~1.3 ppm) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1300–1150 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- HRMS : Validate molecular weight (exact mass: 297.176 g/mol) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (SHELX software for refinement; see ).

How does the sulfonamide group influence the reactivity of the boronate ester in cross-coupling reactions?

Q. Advanced

- Steric and Electronic Effects : The sulfonamide’s electron-withdrawing nature enhances the electrophilicity of the boronate, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the N-methyl group may reduce coupling efficiency with bulky substrates .

- Directing Group Role : In C-H borylation, the sulfonamide acts as a directing group, enabling meta-selective boron installation (observed in benzylamine-derived amides; ).

Q. Methodological Insight :

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base) to mitigate steric challenges.

- Screen ligands (e.g., SPhos) to enhance turnover in hindered systems .

What strategies address low yields in synthesis due to steric hindrance from the N-methyl group?

Q. Advanced

- Ligand Screening : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates during Miyaura borylation .

- Microwave-Assisted Synthesis : Reduce reaction time and improve kinetics (e.g., 30 min at 100°C vs. 12 h reflux) .

- Protecting Group Manipulation : Temporarily protect the sulfonamide (e.g., as a tert-butyl carbamate) to reduce steric bulk during borylation, followed by deprotection .

How can computational chemistry predict regioselectivity in C-H borylation of this compound?

Q. Advanced

Q. Case Study :

- For analogous aniline derivatives, computational studies predicted >90% meta-selectivity, aligning with experimental outcomes .

What are the applications of this compound in material science?

Q. Advanced

- OLED Intermediate : As a boronate-containing electron donor, it serves as a precursor for carbazole- or phenoxazine-based emitters in thermally activated delayed fluorescence (TADF) materials .

- Polymer Synthesis : Used in Suzuki polycondensation to create conjugated polymers for organic semiconductors .

Q. Synthetic Example :

- Coupling with brominated carbazoles yields emissive materials with λₑₘ ~450–550 nm (see ).

How to resolve contradictions in catalytic activity data across studies?

Q. Advanced

- Variable Control : Re-evaluate reaction parameters (catalyst loading, solvent polarity, temperature). For example, Pd(OAc)₂ vs. Pd₂(dba)₃ may yield divergent results in cross-coupling .

- Reproducibility Checks : Use standardized substrates (e.g., 4-bromotoluene) to benchmark catalytic efficiency .

- In Situ Monitoring : Employ techniques like ReactIR to detect intermediate species and identify deactivation pathways .

How to confirm the absence of regioisomeric impurities post-synthesis?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.